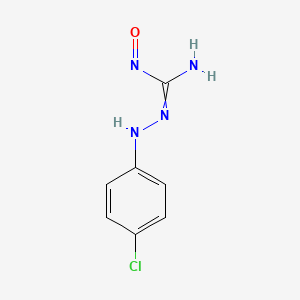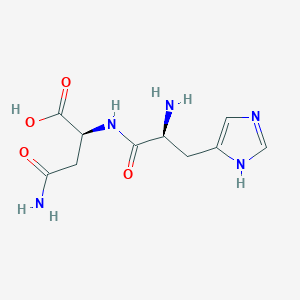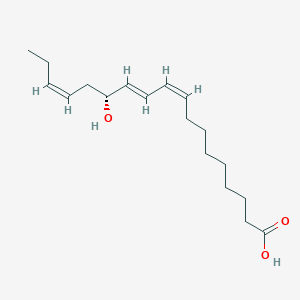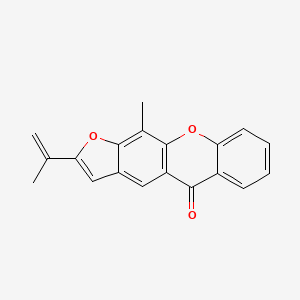
2-(4-Chloroanilino)-1-oxoguanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chloroanilino)-1-oxoguanidine is an organic compound that features a chloroaniline group attached to an oxoguanidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloroanilino)-1-oxoguanidine typically involves the reaction of 4-chloroaniline with a guanidine derivative under controlled conditions. One common method includes the use of a palladium-catalyzed amination reaction, where 4-chloroaniline reacts with a guanidine derivative in the presence of a palladium catalyst . The reaction is usually carried out at elevated temperatures and may require the use of a base to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process typically includes steps such as the preparation of intermediates, purification, and final product isolation. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the industrial production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Chloroanilino)-1-oxoguanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of the compound .
Wissenschaftliche Forschungsanwendungen
2-(4-Chloroanilino)-1-oxoguanidine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the production of dyes, pharmaceuticals, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-(4-Chloroanilino)-1-oxoguanidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloroaniline: A related compound with similar structural features but different functional groups.
2-Chloro-4-nitroaniline: Another similar compound with a nitro group instead of an oxoguanidine moiety.
Uniqueness
2-(4-Chloroanilino)-1-oxoguanidine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
134861-37-3 |
|---|---|
Molekularformel |
C7H7ClN4O |
Molekulargewicht |
198.61 g/mol |
IUPAC-Name |
2-(4-chloroanilino)-1-oxoguanidine |
InChI |
InChI=1S/C7H7ClN4O/c8-5-1-3-6(4-2-5)10-11-7(9)12-13/h1-4,10H,(H2,9,11) |
InChI-Schlüssel |
AKJFWFTYSADWFB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NN=C(N)N=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzene, [[(S)-hexylsulfinyl]methyl]-](/img/structure/B14283644.png)


![3-(Iodomethyl)-2,5,9-trimethyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14283669.png)
![2-Diazonio-1-[2-(octa-1,7-diyn-1-yl)phenyl]prop-1-en-1-olate](/img/structure/B14283671.png)



![Methyl 3-[(4-hydroxyphenyl)sulfanyl]prop-2-enoate](/img/structure/B14283690.png)



![[2,6,15,19-Tetraazaicosane-1,20-diyldi(4,1-phenylene)]dimethanesulfonic acid](/img/structure/B14283704.png)

